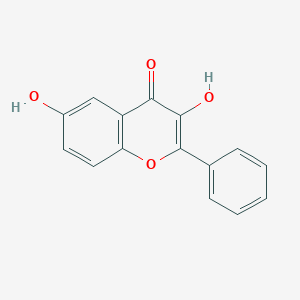

3,6-Dihydroxyflavone

Vue d'ensemble

Description

La 3,6-Dihydroxyflavone est un composé flavonoïde naturel de formule moléculaire C15H10O4. Elle est connue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . Ce composé se retrouve dans diverses plantes et a fait l’objet de recherches scientifiques approfondies en raison de ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Anticancer Properties

1.1 Cytotoxic Activity

3,6-DHF has demonstrated significant cytotoxic effects against various cancer cell lines, particularly HeLa cells (human cervical cancer). Studies have shown that 3,6-DHF inhibits cell growth in a dose-dependent manner, with effective concentrations ranging from 0 to 100 µM. The compound exhibits minimal toxicity towards normal cells, such as NIH3T3 and RAW264.7 cells, suggesting a selective action against cancerous cells .

1.2 Mechanisms of Action

The anticancer effects of 3,6-DHF are attributed to several mechanisms:

- Inhibition of COX-2 and MAPK Pathways : Research indicates that 3,6-DHF reduces the expression of cyclooxygenase-2 (COX-2) and modulates MAPK signaling pathways in tumor cells. This modulation is critical for reducing inflammation and tumor progression .

- Suppression of Epithelial-Mesenchymal Transition (EMT) : 3,6-DHF has been shown to inhibit EMT in breast cancer cells by targeting the Notch signaling pathway. This suppression is vital for preventing metastasis and enhancing the efficacy of existing therapies .

Chemopreventive Potential

2.1 Antioxidant Activity

The compound exhibits strong antioxidant properties, which contribute to its chemopreventive potential. It scavenges free radicals and reduces oxidative stress in cells, thereby mitigating damage that can lead to cancer development .

2.2 Synergistic Effects with Dietary Compounds

Research has indicated that combining 3,6-DHF with other dietary phytochemicals enhances its antioxidant and cytotoxic effects. For instance, studies on the combination of 3,6-DHF with gold nanoparticles have shown improved inhibition of tumor growth while maintaining high cell viability .

Formulation and Delivery Systems

3.1 Nanoparticle Embedding

The incorporation of 3,6-DHF into nanoparticle systems has been explored as a method to enhance its delivery and efficacy. Gold nanoparticles embedded with 3,6-DHF have been reported to improve the bioavailability and targeted delivery of the compound to cancer cells while minimizing side effects on healthy tissues .

Case Studies and Research Findings

Mécanisme D'action

Le mécanisme d’action de la 3,6-Dihydroxyflavone implique son interaction avec diverses cibles moléculaires et voies :

Activité Anticancéreuse : Elle inhibe la voie JNK, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose dans les cellules cancéreuses.

Activité Anti-inflammatoire : La this compound inhibe l’inflammasome NLRP3, réduisant la production de cytokines pro-inflammatoires et d’espèces réactives de l’oxygène.

Activité Antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif, protégeant les cellules des dommages.

Analyse Biochimique

Biochemical Properties

3,6-Dihydroxyflavone interacts with various biomolecules, contributing to its biochemical properties. For instance, it has been shown to bind to bovine serum albumin (BSA), a protein that can transport various endogenous and exogenous substances . This interaction gives rise to the formation of intermolecular and intramolecular hydrogen bonds .

Cellular Effects

This compound has been found to exert various effects on cells. It has been shown to have cytotoxic effects on human cervical cancer cells . It also exhibits anti-inflammatory effects, as demonstrated by its inhibitory effects on the NLRP3 inflammasome, a complex involved in the immune response . Furthermore, it has been found to regulate microRNA-34a, a molecule involved in gene expression .

Molecular Mechanism

The molecular mechanisms of this compound involve various signaling pathways. For instance, its anticancer effects on cervical cells are mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways . It also inhibits the NLRP3 inflammasome by targeting molecules involved in its activation pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been found to promote the expression of TET1, a gene involved in DNA methylation, during carcinogen-induced breast carcinogenesis in MCF10A cells and in rats .

Metabolic Pathways

Flavonoids are known to be involved in various metabolic pathways, including those related to inflammation and immune response .

Transport and Distribution

This compound has been shown to bind to BSA, suggesting that it may be transported and distributed within cells and tissues via this protein .

Subcellular Localization

Flavonoids have been observed in the nucleus and cytosol of cells , suggesting that this compound may also be found in these locations.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La 3,6-Dihydroxyflavone peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la déméthylation de la 6-méthoxyflavone par transformation microbienne. La réaction est effectuée avec une culture de la souche Aspergillus niger SBJ dans un milieu aqueux sous agitation constante à une température comprise entre 288 et 308 K .

Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l’utilisation de méthodes de synthèse chimique. Le procédé comprend l’utilisation d’une solution de chlorure aurique hydraté réduite avec de la this compound comme agent de bioréduction pour produire des nanoparticules d’or stabilisées .

Analyse Des Réactions Chimiques

Types de Réactions : La 3,6-Dihydroxyflavone subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et Conditions Courants :

Oxydation : En présence d’agents oxydants, la this compound peut former des quinones.

Réduction : Les agents réducteurs peuvent convertir la this compound en ses dérivés dihydro correspondants.

Substitution : Les groupes hydroxyle de la this compound peuvent participer à des réactions de substitution nucléophile, formant divers dérivés.

Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et les flavones substituées .

4. Applications de la Recherche Scientifique

Comparaison Avec Des Composés Similaires

La 3,6-Dihydroxyflavone peut être comparée à d’autres composés flavonoïdes similaires, tels que :

7,8-Dihydroxyflavone : Connue pour ses effets neuroprotecteurs et sa capacité à imiter le facteur neurotrophique dérivé du cerveau (BDNF).

3,2’-Dihydroxyflavone : Présente des activités antibiofilm et antivirulence contre Staphylococcus aureus.

6-Méthoxy-7,8-Dihydroxyflavone : Démontre une forte activité antioxydante.

Unicité : Ce qui distingue la this compound, ce sont ses puissantes propriétés anticancéreuses et anti-inflammatoires, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans le cancer et les maladies inflammatoires .

Activité Biologique

3,6-Dihydroxyflavone (3,6-DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article explores the biological activity of 3,6-DHF, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

3,6-DHF has been shown to suppress EMT in breast cancer cells by inhibiting the Notch signaling pathway. In vitro studies demonstrated that treatment with 3,6-DHF resulted in decreased levels of mesenchymal markers such as Snail, Twist, Slug, and N-cadherin while increasing the epithelial marker E-cadherin. This modulation suggests that 3,6-DHF can effectively counteract the invasive properties of cancer cells by promoting a more epithelial phenotype .

Impact on Breast Cancer Stem Cells (BCSCs)

Research indicates that 3,6-DHF significantly inhibits the formation and proliferation of BCSCs. In vivo studies utilizing NOD/SCID mice showed that administration of 3,6-DHF reduced the tumor-initiating capacity of breast cancer cells. Specifically, it decreased the percentage of ALDH-positive BCSC populations and reduced mammosphere formation . The compound's ability to target BCSCs is crucial for preventing metastasis and recurrence in breast cancer patients.

Anti-Inflammatory Properties

3,6-DHF exhibits anti-inflammatory effects by reducing the secretion of inflammatory cytokines in human embryonic kidney cells stimulated via TLR2/TLR1 pathways. This suggests potential therapeutic applications in inflammatory diseases beyond cancer . The compound's binding affinity to TLR2 and TLR1 further supports its role in modulating immune responses.

In Vitro Studies

- Cell Line Studies : In studies conducted on MDA-MB-231 and MCF-7 breast cancer cell lines, 3,6-DHF treatment led to a dose-dependent decrease in cell viability and proliferation. The CCK-8 assay confirmed these findings, indicating significant cytotoxic effects against BCSCs .

- Western Blot Analysis : Western blotting revealed that 3,6-DHF down-regulated key proteins involved in EMT and stemness pathways, including Notch1 and c-Myc .

In Vivo Studies

- Tumor Growth Inhibition : In animal models, 3,6-DHF administration was associated with a marked reduction in tumor growth and metastasis. Optical imaging demonstrated suppressed lung metastasis in treated animals compared to controls .

- Histological Analysis : Immunohistochemistry confirmed decreased expression of EMT markers and increased E-cadherin levels in tumor tissues from mice treated with 3,6-DHF .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Breast Cancer Treatment

A study examined the effects of 3,6-DHF on women with hormone receptor-positive early-stage breast cancer. Patients receiving dietary supplements containing 3,6-DHF showed improved outcomes regarding tumor size reduction and lower recurrence rates compared to those not receiving supplementation .

Case Study 2: Colon Cancer Research

In another investigation focused on colon cancer cell lines (HCT-116 and HT29), researchers found that the knockdown of long noncoding RNA BC200 inhibited proliferation and induced apoptosis. This effect was enhanced when combined with 3,6-DHF treatment, indicating a synergistic potential for this compound in colon cancer therapy .

Propriétés

IUPAC Name |

3,6-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLOLFKZCUCROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350940 | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108238-41-1 | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.